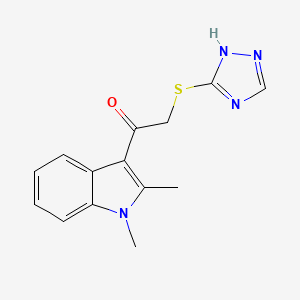
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4OS with a molecular weight of 362.4 g/mol. The compound features an indole core with dimethyl substitutions and a triazole ring linked via a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4OS |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 1-(1,2-dimethylindol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For instance, indole derivatives have been shown to interact with cyclooxygenase (COX) enzymes, affecting inflammatory responses .
Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways. This modulation can lead to alterations in physiological responses related to pain and inflammation.
DNA Intercalation: The compound may intercalate into DNA strands, potentially affecting replication and transcription processes. This mechanism is common among many indole derivatives and contributes to their anticancer activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of indole derivatives have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .
Case Study:
In a study evaluating the cytotoxicity of related indole compounds against HT29 (colon cancer) and Jurkat (T-cell leukemia) cell lines, compounds demonstrated varying levels of activity based on structural modifications. The presence of electron-donating groups significantly enhanced their potency .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 |
| Compound B | Jurkat | 1.98 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Indole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting COX enzymes and reducing nitric oxide production in macrophages .
Mechanism Insights:
The structure of the compound suggests that the triazole moiety may play a crucial role in enhancing anti-inflammatory activity through interactions with COX enzymes.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of dimethyl groups on the indole ring and the phenyl substitution on the triazole ring significantly influence the biological activity of the compound. Variations in these substituents can lead to changes in potency and selectivity against different biological targets.
Comparative Analysis
A comparison with similar compounds reveals that modifications such as additional methyl groups or different substituents on the triazole ring can enhance or diminish biological activity.
| Compound Comparison | Key Features | Biological Activity |
|---|---|---|
| 1-(1H-indol-3-yl)-2-(phenylsulfanyl)ethanone | Lacks dimethyl and triazole groups | Lower anticancer activity |
| 1-(2-methyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone | Contains a single methyl group | Moderate activity |
| Target Compound | Dimethyl groups + phenyl-substituted triazole | High efficacy |
特性
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-13(10-5-3-4-6-11(10)18(9)2)12(19)7-20-14-15-8-16-17-14/h3-6,8H,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUCSJAJLKNRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














